![molecular formula C17H13F3N4O4 B2683378 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide CAS No. 2034271-74-2](/img/structure/B2683378.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C17H13F3N4O4 and its molecular weight is 394.31. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Design
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide derivatives play a crucial role in the discovery and design of new therapeutic agents. Compounds with pyrimidine and pyridine moieties, such as MGCD0103, have been identified as orally active histone deacetylase (HDAC) inhibitors, showing significant antitumor activity in vitro and in vivo, and have entered clinical trials demonstrating potential as anticancer drugs (Zhou et al., 2008). Additionally, derivatives have been found active in animal models of epilepsy and pain, highlighting their potential in treating neurological disorders (Amato et al., 2011).
Analytical and Quality Control Applications
The compound and its derivatives have been utilized in analytical chemistry for the separation and quality control of pharmaceuticals. Nonaqueous capillary electrophoresis techniques have been developed for the separation of related substances, offering a promising method for the quality control of drugs like imatinib mesylate (Ye et al., 2012).
Material Science Applications
In material science, the derivatives of this compound have been explored for their unique properties. For instance, pyridyl substituted benzamides with aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties have been synthesized, showing potential applications in optoelectronic devices and sensors (Srivastava et al., 2017).
Pharmacokinetics and Metabolism
Understanding the metabolism of related compounds is crucial for drug development. Studies on the metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients have identified main metabolic pathways, including N-demethylation and amide hydrolysis, providing insights into drug design and personalized medicine (Gong et al., 2010).
Antioxidant and Biological Activities
Compounds incorporating pyrimidine moieties have been evaluated for their antioxidant properties, demonstrating significant activity and potential for development as therapeutic agents with antioxidant capabilities (Rani et al., 2012).
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O4/c18-17(19,20)28-12-6-2-1-4-10(12)14(25)22-8-9-24-15(26)11-5-3-7-21-13(11)23-16(24)27/h1-7H,8-9H2,(H,22,25)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBDLTHPRNIVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.